4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
Description
4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a pyrazolidinedione derivative featuring a 4-butoxybenzylidene substituent at the 4-position of the heterocyclic core. The compound’s structure suggests it is synthesized via a Knoevenagel condensation between 1-phenylpyrazolidine-3,5-dione and 4-butoxybenzaldehyde, a method consistent with protocols for similar derivatives .
The 4-butoxy group introduces a lipophilic, electron-donating substituent, which may influence solubility, bioavailability, and target interactions compared to smaller or electron-withdrawing substituents (e.g., Cl, NO₂). Such modifications are critical in optimizing agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-13-25-17-11-9-15(10-12-17)14-18-19(23)21-22(20(18)24)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3,(H,21,23)/b18-14+ |
InChI Key |
MLMFINZRYUHFSV-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation reaction between 4-butoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for temperature control and reagent addition can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Butoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their substituents are summarized in Table 1.
Table 1: Structural Analog Comparison
- Chloro-substituted derivatives exhibit superior insecticidal activity (e.g., LC₅₀ = 3.23 mg/L for compound 1 against 2nd instar larvae) compared to nitro analogs .
- Its electron-donating nature may alter charge distribution, affecting binding to insecticidal targets like acetylcholinesterase or ion channels .
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